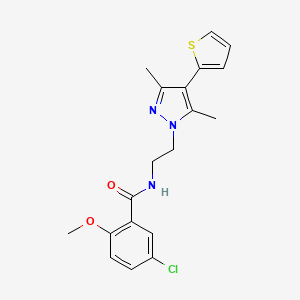

5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide

説明

5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is a synthetic organic compound. It is characterized by the presence of a chloro group, a methoxybenzamide moiety, and a pyrazole ring substituted with a thiophene group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

Introduction of the thiophene group: This can be achieved via coupling reactions.

Attachment of the benzamide moiety: This step involves amide bond formation, often using reagents like carbodiimides.

Chlorination and methoxylation: These functional groups can be introduced using chlorinating agents and methoxylation reagents under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or pyrazole rings.

Reduction: Reduction reactions could target the chloro group or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

科学的研究の応用

Anticancer Properties

Recent studies have indicated that derivatives of benzamide compounds, including 5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide, exhibit significant anticancer properties. Research has shown that certain benzamide derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds similar to this one have been noted for their ability to target RET kinase, which plays a crucial role in various cancers, including thyroid cancer .

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses. Benzamide derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-thiophene and appropriate reagents to form the pyrazole structure.

- Benzamide Formation : The introduction of the methoxybenzamide moiety through acylation reactions.

A detailed reaction scheme can be structured as follows:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Thiophene derivatives + hydrazine | Heat |

| 2 | Acylation | Pyrazole intermediate + methoxybenzoyl chloride | Base catalyst |

| 3 | Chlorination | Resulting amide + chlorinating agent | Nucleophilic substitution |

Case Study: RET Kinase Inhibition

A notable study investigated a series of benzamide derivatives for RET kinase inhibition. The results indicated that compounds with structural similarities to this compound exhibited moderate to high potency against RET kinase, highlighting the compound's potential as a lead candidate for further development in cancer therapeutics .

Study on Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of benzamide derivatives. The study demonstrated that these compounds could effectively reduce the levels of TNF-alpha and IL-6 in vitro, suggesting their utility in treating conditions like rheumatoid arthritis or other inflammatory diseases .

作用機序

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.

類似化合物との比較

Similar Compounds

5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide analogs: Compounds with slight modifications in the pyrazole or benzamide moieties.

Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

The unique combination of functional groups in this compound may confer distinct biological activities or chemical properties, making it a valuable compound for research and development.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

生物活性

5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzamide core with a chloro substituent and a pyrazole ring linked to a thiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 351.85 g/mol.

Research indicates that this compound interacts with specific enzymes and receptors involved in various biochemical pathways. The presence of the thiophene and pyrazole groups enhances its ability to bind to these targets, potentially modulating their activity.

Anticancer Properties

Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing benzamide and pyrazole moieties have been reported to inhibit cell proliferation in various cancer cell lines. In particular, the inhibition of RET kinase has been noted as a significant pathway for anticancer activity.

| Compound | Activity | Target |

|---|---|---|

| This compound | Antiproliferative | RET kinase |

| Benzamide derivatives | Antitumor | DHFR (Dihydrofolate Reductase) |

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as suggested by its structural similarities to known anti-inflammatory agents. The modulation of inflammatory pathways could be attributed to its interaction with phospholipases and other related enzymes.

Case Studies

- In vitro Studies : A study assessing the cytotoxic effects of similar benzamide derivatives on human cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the downregulation of key proteins involved in cell cycle regulation.

- In vivo Studies : Animal models treated with compounds structurally similar to this compound showed reduced tumor sizes compared to control groups. These findings support the potential use of this compound in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazole-thiophene moiety in this compound?

- Methodological Answer : The pyrazole-thiophene core can be synthesized via cyclocondensation of thiophene-containing hydrazides with diketones or β-ketoesters. For example, hydrazides like 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide ( ) can undergo cyclization using phosphorus oxychloride (POCl₃) at 120°C to form pyrazole derivatives. Refluxing in ethanol with appropriate reagents (e.g., 3,5-diaryl-4,5-dihydropyrazole) may also yield fused heterocycles ( ). Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques confirm the regiochemistry of the thiophen-2-yl substitution on the pyrazole ring?

- Methodological Answer : Use - and -NMR to identify coupling patterns and chemical shifts of pyrazole protons (C3/C5 methyl groups) and thiophene protons (β/α positions). X-ray crystallography (e.g., as in ) provides definitive confirmation of substitution patterns by resolving intermolecular hydrogen bonds (e.g., N–H⋯N interactions) and spatial arrangements. IR spectroscopy can validate carbonyl and amide functionalities ( ) .

Q. What in vitro assays are suitable for initial screening of antimicrobial activity?

- Methodological Answer : Employ broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess minimum inhibitory concentrations (MICs) at 24–48 hours. For antifungal activity, use agar diffusion against C. albicans. Include positive controls (e.g., ciprofloxacin) and solvent controls ( ) .

Q. How should researchers design dose-response experiments for cytotoxicity evaluation?

- Methodological Answer : Use a randomized block design ( ) with logarithmic dilution series (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7). Employ MTT assays at 24/48/72 hours, normalized to untreated controls. Replicate experiments four times (n=4) and analyze via nonlinear regression (IC₅₀ calculations) .

Advanced Research Questions

Q. How can reaction conditions minimize by-products during pyrazole nitrogen alkylation?

- Methodological Answer : Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity), temperature (0–25°C to suppress side reactions), and base (K₂CO₃ vs. NaH). Use a slow addition technique for the ethyl linker (e.g., chloroethylamine) and monitor intermediates via LC-MS. highlights solvent-dependent yields in dithiazolium salt reactions .

Q. What computational methods predict binding affinity to enzymes like PFOR?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using PFOR’s crystal structure (PDB ID). Validate with MD simulations (GROMACS) to assess stability of the benzamide-enzyme complex. Compare with known inhibitors (e.g., nitazoxanide derivatives, ) and analyze binding pockets for H-bonding (amide-thiazole interactions) and hydrophobic contacts (methyl/chloro groups) .

Q. How do crystallization solvents affect solid-state packing and hydrogen bonding?

- Methodological Answer : Recrystallize from DMF/EtOH (1:1) or MeOH ( ) and compare X-ray structures. Polar solvents enhance N–H⋯O/N hydrogen bonds (e.g., centrosymmetric dimers), while nonpolar solvents may favor π-π stacking of thiophene/benzamide rings. Use Mercury software to analyze packing motifs and Hirshfeld surfaces .

Q. What strategies resolve discrepancies between theoretical and experimental NMR shifts?

- Methodological Answer : Perform DFT calculations (Gaussian 09) at the B3LYP/6-311+G(d,p) level with implicit solvent models (IEFPCM for DMSO). Compare computed -NMR shifts (GIAO method) with experimental data. Adjust for temperature and concentration effects. ’s refinement of H-atom positions via riding models can guide error analysis .

Q. What mechanistic studies elucidate substituent roles in biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies: (1) Synthesize analogs replacing Cl with F/CH₃ and OCH₃ with OH/NH₂. (2) Test inhibitory effects on cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic assays. (3) Use -NMR to track metabolic stability in liver microsomes. ’s hydrazide derivatives provide a template for analog design .

Q. How to assess environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer : Follow INCHEMBIOL protocols ( ): (1) Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7/9). (2) Use Daphnia magna acute toxicity tests (OECD 202). (3) Model bioaccumulation potential via EPI Suite. Compare with structurally similar compounds (e.g., ’s thiazolo-pyrazolones) for environmental risk prioritization .

特性

IUPAC Name |

5-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c1-12-18(17-5-4-10-26-17)13(2)23(22-12)9-8-21-19(24)15-11-14(20)6-7-16(15)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGJJJXDWBXODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=C(C=CC(=C2)Cl)OC)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。